N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide
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Overview
Description
N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. This particular compound features a thiophene ring substituted with a cyanomethyl group, a methylsulfanyl group, and a propylcarboxamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide typically involves multiple steps, starting with the functionalization of the thiophene ringThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanomethyl and methylsulfanyl groups play crucial roles in its binding affinity and specificity. Additionally, the thiophene ring contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
- N-(Cyanomethyl)-2-methylsulfanyl-N-propylthiophene-2-carboxamide
- N-(Cyanomethyl)-3-methylsulfanyl-N-ethylthiophene-2-carboxamide
- N-(Cyanomethyl)-3-methylsulfanyl-N-butylthiophene-2-carboxamide
Comparison: N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-(cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-6-13(7-5-12)11(14)10-9(15-2)4-8-16-10/h4,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPHTWFAWQQEEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(C=CS1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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